molecular formula C8H5F2NO4 B3015027 3-(Difluoromethyl)-5-nitrobenzoic acid CAS No. 2248328-45-0

3-(Difluoromethyl)-5-nitrobenzoic acid

Cat. No.: B3015027
CAS No.: 2248328-45-0
M. Wt: 217.128
InChI Key: QEIDKSDSGLBSAD-UHFFFAOYSA-N
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Description

Significance of Aryl-Difluoromethyl Moieties in Contemporary Chemical Research

The difluoromethyl group (CHF₂) has garnered substantial interest in medicinal chemistry and drug design. Its inclusion in an aromatic system can significantly modulate a molecule's properties. The CHF₂ group is recognized as a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are common pharmacophores. This substitution can lead to improved metabolic stability and enhanced target affinity.

Furthermore, the difluoromethyl group can act as a lipophilic hydrogen bond donor, a unique characteristic that can improve interactions with biological targets. This moiety has proven useful in drug discovery for its ability to modulate the properties of bioactive molecules. google.com The incorporation of the CHF₂ group into biologically active molecules is an important strategy for identifying new lead compounds and potential drug candidates.

Strategic Importance of Nitrobenzoic Acid Scaffolds in Organic Synthesis

Nitrobenzoic acids are highly versatile intermediates in the field of organic synthesis. pharmaffiliates.comgoogle.com Their utility stems from the presence of two key functional groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH).

The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. It can be readily reduced to an amine (-NH₂), providing a gateway to a wide array of derivatives, such as amides, sulfonamides, and diazonium salts. This transformation is a critical step in the preparation of dyes and pharmaceuticals. pharmaffiliates.com The carboxylic acid moiety is also highly reactive and can undergo transformations such as esterification, amidation, and conversion to acyl halides, allowing for the construction of complex molecular architectures. pharmaffiliates.com Nitrobenzoic acids serve as precursors in the synthesis of advanced materials, including metal-organic frameworks (MOFs). pharmaffiliates.com

Evolving Landscape of Fluorine Introduction in Aromatic Systems

The methods for introducing fluorine into aromatic systems have evolved significantly, moving from harsh, non-selective reagents to more controlled and sophisticated techniques. chemeo.comepo.org Modern aromatic fluorination can be broadly categorized into several key approaches:

Electrophilic Fluorination: This method utilizes reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) that act as a source of "F+". These reagents are often more manageable and selective than traditional agents like elemental fluorine. chemimpex.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): In this approach, a good leaving group on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). epo.org

Transition Metal-Catalyzed Fluorination: Catalysts based on palladium, copper, and other transition metals have enabled the fluorination of a broader range of aromatic substrates, including aryl halides and boronic acids, under milder conditions. epo.org

Emerging Technologies: More recent advancements include the use of photocatalysis and electrochemistry to facilitate fluorination reactions, offering alternative energy inputs and unique reaction pathways. chemeo.comchemimpex.com

Research Scope and Objectives Pertaining to 3-(Difluoromethyl)-5-nitrobenzoic Acid

While extensive research dedicated solely to this compound is not widely documented in the surveyed literature, its molecular architecture logically defines its research potential. The compound serves as a valuable building block that combines the distinct properties of the aryl-difluoromethyl moiety with the synthetic versatility of the nitrobenzoic acid scaffold.

The primary research objectives for a compound like this compound would include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to access this molecule in high purity.

Intermediate for Medicinal Chemistry: Utilizing the compound as a key intermediate for the synthesis of novel pharmaceutical candidates. The difluoromethyl group offers potential for enhanced biological activity and favorable pharmacokinetic properties, while the nitro and carboxylic acid groups serve as handles for further molecular elaboration.

Precursor for Agrochemicals: Exploring its use in the creation of new herbicides, fungicides, or insecticides, leveraging the known impact of fluorinated groups in this field.

Materials Science Applications: Investigating its utility as a monomer or precursor for specialty polymers or other functional materials where the unique electronic properties of the fluorinated and nitrated ring could be advantageous.

Detailed Research Findings

Specific experimental data and dedicated research findings for this compound are limited in publicly available literature. However, its chemical properties can be inferred from its structure, and its potential applications are based on extensive research into related compounds.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₅F₂NO₄
Molecular Weight 217.13 g/mol
CAS Number Not Found
Physical Appearance Predicted to be a solid at room temperature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-7(10)4-1-5(8(12)13)3-6(2-4)11(14)15/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIDKSDSGLBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Difluoromethyl 5 Nitrobenzoic Acid and Analogous Structures

Elaboration of the Difluoromethyl Group

The construction of the C-CF2H bond is a key challenge in the synthesis of difluoromethylated compounds. A variety of methodologies have been developed, each with distinct advantages and substrate scopes. These can be broadly categorized into metal-catalyzed cross-coupling reactions, radical-mediated processes, the use of specific electrophilic or nucleophilic reagents, and methods involving difluorocarbene.

State-of-the-Art Difluoromethylation Techniques

Modern organic synthesis has seen a surge in the development of sophisticated methods for introducing the difluoromethyl group onto aromatic and heteroaromatic rings. These techniques offer chemists powerful tools for the late-stage functionalization of complex molecules.

Transition metal catalysis provides a versatile platform for the formation of C(sp²)–CF2H bonds from readily available starting materials like aryl halides and triflates.

Palladium-catalyzed reactions are well-established for their broad functional group tolerance. rsc.orgresearchgate.net Recent advancements have focused on the development of efficient ligand and catalyst systems for the cross-coupling of aryl chlorides and bromides with difluoromethyl sources like TMSCF2H (trimethyl(difluoromethyl)silane). nih.govacs.org For instance, catalyst systems such as Pd(dba)₂/BrettPhos and Pd(PtBu₃)₂ have proven effective for the difluoromethylation of a variety of aryl chlorides and bromides. nih.govacs.org Another approach involves a dual palladium/silver catalyst system for the direct difluoromethylation of aryl bromides and iodides under mild conditions. acs.org A novel radical difluoromethylation reagent, N-phenyl-N-tosyldifluoroacetamide, has also been developed for the palladium-catalyzed reaction with aryl boronic acids. acs.org

Copper-catalyzed methods have emerged as a cost-effective and powerful alternative. mdpi.com These reactions often proceed via a radical mechanism and can be applied to a wide range of substrates. mdpi.com For example, copper catalysis can facilitate the difluoromethylation of activated alkenes to construct diverse difluorinated quinoline-2,4-diones. mdpi.com Copper-catalyzed O-difluoromethylation of functionalized aliphatic alcohols has also been developed, providing access to complex molecules with an OCF₂H group. acs.org Furthermore, copper difluorocarbene has been utilized in a new catalytic coupling method for the difluoromethylation of allyl and propargyl electrophiles. nih.gov

Nickel-catalyzed cross-coupling reactions offer a valuable tool for the difluoromethylation of aryl iodides, bromides, and triflates at room temperature. acs.orgfigshare.comnih.gov A stable and isolable difluoromethyl zinc reagent has been developed for this purpose, showcasing the potential of base metal catalysis in this field. acs.orgfigshare.comnih.gov

Catalyst SystemSubstrateDifluoromethyl SourceKey Features
Pd(dba)₂/BrettPhosAryl Chlorides/BromidesTMSCF₂HGood yields for various arenes. nih.govacs.org
Pd(PtBu₃)₂Aryl Chlorides/BromidesTMSCF₂HEffective for a range of substrates. nih.govacs.org
Dual Pd/Ag CatalystAryl Bromides/IodidesMe₃SiCF₂HMild reaction conditions. acs.org
Palladium CatalystAryl Boronic AcidsN-phenyl-N-tosyldifluoroacetamideUtilizes a new radical difluoromethylation reagent. acs.org
Copper CatalystActivated AlkenesVariousRadical addition/cyclization mechanism. mdpi.com
Nickel CatalystAryl Iodides/Bromides/TriflatesDifluoromethyl Zinc ReagentRoom temperature reaction. acs.orgfigshare.comnih.gov
Metallaphotoredox (Ni/Photoredox)Aryl/Heteroaryl BromidesBromodifluoromethaneMild conditions, broad scope. princeton.edu

Radical difluoromethylation has become a prominent strategy due to its mild reaction conditions and high functional group tolerance. researchgate.net These methods often employ a difluoromethyl radical precursor that can be activated by various means.

Minisci-type reactions allow for the direct C-H difluoromethylation of electron-deficient heteroarenes. A novel reagent, Zn(SO₂CF₂H)₂, has been developed for the direct difluoromethylation of nitrogen-containing heteroarenes via a radical process under mild, scalable conditions. nih.gov

Photocatalytic approaches have revolutionized radical chemistry by enabling reactions under visible light irradiation at room temperature. researchgate.netrsc.org This strategy has been successfully applied to the C-H difluoromethylation of electron-rich heteroarenes. acs.org Photocatalysis can generate difluoromethyl radicals from various precursors, which then engage in C-H functionalization of arenes and heteroarenes. princeton.edugoettingen-research-online.demdpi.com For instance, a photocatalytic radical hydrodifluoromethylation of unactivated alkenes using chlorodifluoromethane (B1668795) (Freon-22) has been reported. acs.org Furthermore, a radical-radical cross-coupling strategy for the direct difluoromethylation of C(sp³)–H bonds has been achieved using visible-light photoredox catalysis. rsc.org

StrategySubstrate TypeKey Features
Minisci-type ReactionElectron-deficient heteroarenesDirect C-H functionalization. nih.gov
Photocatalytic C-H DifluoromethylationElectron-rich heteroarenes, ArenesMild conditions, visible light. acs.orggoettingen-research-online.demdpi.com
Photocatalytic HydrodifluoromethylationUnactivated AlkenesUtilizes inexpensive Freon-22. acs.org
Photocatalytic C(sp³)–H Difluoromethylation1,4-dihydroquinoxalin-2-onesRadical-radical cross-coupling. rsc.org

The use of specialized reagents that act as either electrophilic or nucleophilic sources of the difluoromethyl group is a cornerstone of organofluorine chemistry.

Electrophilic difluoromethylating reagents are designed to react with nucleophiles. An example is S-(difluoromethyl)diarylsulfonium tetrafluoroborate, which can introduce a difluoromethyl group into nucleophiles such as sulfonic acids, tertiary amines, and imidazole (B134444) derivatives. nih.gov Another recently developed reagent is an electrophilic (phenylsulfonyl)difluoromethylating reagent that is easily accessible and reacts with a broad range of nucleophiles. nih.gov

Nucleophilic difluoromethylation reagents provide a difluoromethyl anion equivalent. One of the most common reagents is TMSCF₂H, which is used in various metal-catalyzed reactions. rsc.org Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is another versatile nucleophilic reagent. acs.org The development of stable and isolable difluoromethyl zinc reagents has also provided a significant advancement in this area. acs.orgfigshare.comnih.govthieme-connect.com

Reagent TypeExample ReagentReacts With
ElectrophilicS-(difluoromethyl)diarylsulfonium tetrafluoroborateSulfonic acids, tertiary amines, imidazoles. nih.gov
ElectrophilicElectrophilic (phenylsulfonyl)difluoromethylating reagentVarious nucleophiles. nih.gov
NucleophilicTMSCF₂HAryl halides (metal-catalyzed). rsc.org
NucleophilicPhSO₂CF₂HVarious electrophiles. acs.org
NucleophilicDifluoromethyl Zinc ReagentAryl halides (nickel-catalyzed). acs.orgfigshare.comnih.govthieme-connect.com

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile C1 building block for the synthesis of difluoromethylated compounds. cas.cnnumberanalytics.comrsc.orgrsc.org It can be generated from various precursors and participates in a range of transformations. acs.org

Difluorocarbene can react with nucleophiles to form difluoromethylated products. acs.org For instance, the reaction of difluorocarbene with phenols or thiophenols under basic conditions is a common method for synthesizing aryl difluoromethyl ethers and thioethers. acs.org Modern methods focus on developing environmentally benign difluorocarbene precursors that can generate :CF₂ under mild conditions. acs.org Copper-catalyzed asymmetric difluoromethylation of amino acids has been achieved via difluorocarbene, highlighting the potential for stereoselective transformations. nih.gov

Precursor for :CF₂ApplicationKey Features
ClCF₂CO₂NaGeneral purposeRequires thermal conditions. cas.cn
TMSCF₂X (X = Br, F, Cl)Various synthesesEnvironmentally benign, versatile. acs.org
BrCF₂CO₂KCopper-catalyzed couplingLow-cost precursor. nih.gov
HCF₂Cl (Freon-22)Asymmetric difluoromethylationAbundant raw material. nih.gov

Utilization of Fluoroalkyl Amino Reagents (FARs) in Difluoromethylation Chemistry

Fluoroalkyl amino reagents (FARs), such as the Ishikawa and Yarovenko reagents, have re-emerged as powerful tools for the introduction of various fluorinated groups, including the difluoromethyl group, onto (hetero)aromatic systems. nih.govmdpi.comnih.gov These reagents can act as sources of electrophilic fluoroalkyl groups. nih.govmdpi.com

FARs can react with carbonyl compounds to afford difluoromethylated products. nih.govmdpi.com They have also been employed in the synthesis of difluoromethyl-substituted heterocycles like pyrazoles and isoxazoles. nih.gov The reactivity of FARs can often be enhanced by activation with a Lewis acid. mdpi.com The versatility of FARs makes them valuable for the synthesis of a wide range of fluorinated building blocks for the pharmaceutical and agrochemical industries. nih.govnih.govresearchgate.net

FAR ReagentApplicationActivation
Ishikawa ReagentSynthesis of difluoromethylated compounds from carbonyls.Often used directly. nih.govmdpi.com
Yarovenko ReagentPreparation of fluoroalkylated heterocycles.Can be activated with Lewis acids. nih.govmdpi.com
Petrov ReagentFluorination of hydroxyl-containing compounds.Typically used directly. mdpi.com

Precursor Functionalization and Subsequent Transformations to the Difluoromethyl Moiety

The introduction of the difluoromethyl (CF2H) group into organic molecules is a significant area of research due to the unique properties this moiety imparts, such as acting as a lipophilic hydrogen bond donor. researchgate.net The synthesis of difluoromethylated compounds can be broadly achieved through two main routes: direct difluoromethylation of aromatic rings or the transformation of existing functional groups into a difluoromethyl moiety. researchgate.net

One common strategy involves the use of difluorocarbene (:CF2) precursors. While historically chlorodifluoromethane (CHF2Cl) was used, its environmental impact has led to the development of alternatives. acs.org Fluoroform (CHF3) has been explored as an inexpensive and effective source for difluorocarbene chemistry. acs.org Another approach utilizes reagents like diethyl bromodifluoromethylphosphonate, which undergoes facile P-C bond cleavage upon basic hydrolysis to generate a difluorocarbene intermediate for the difluoromethylation of phenols and thiophenols. acs.org Radical difluoromethylation has also emerged as a powerful and versatile tool, featuring mild reaction conditions and broad substrate scopes. researchgate.net

Transforming a precursor functional group is another key strategy. For instance, aldehydes can be converted to difluoromethyl groups via deoxofluorination reactions using reagents like diethylaminosulfur trifluoride (DAST). Similarly, carboxylic acids can be transformed into difluoromethyl groups, although this often requires multi-step sequences. The table below summarizes some common precursor transformations.

Precursor Functional GroupReagent/MethodTransformed Functional GroupReference
Phenol (-OH)Difluorocarbene (:CF2) from Fluoroform (CHF3)Difluoromethoxy (-OCF2H) acs.org
Thiophenol (-SH)Diethyl bromodifluoromethylphosphonateDifluoromethylthio (-SCF2H) acs.org
Aldehyde (-CHO)Deoxofluorinating agents (e.g., DAST)Difluoromethyl (-CF2H)N/A
Isocyanide (-NC)Radical addition/cyclization with CF2H radical sourceCF2H-containing heterocycles researchgate.net

Construction of Substituted Nitrobenzoic Acid Frameworks

Regioselective Aromatic Nitration Strategies

Electrophilic aromatic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. frontiersin.org The regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring. For a substrate like 3-(difluoromethyl)benzoic acid, the carboxyl and difluoromethyl groups are both meta-directing and deactivating. Therefore, nitration is expected to occur at the C5 position, which is meta to both groups.

Traditional nitration methods often employ harsh and corrosive mixed acid systems (e.g., HNO3/H2SO4). frontiersin.org A patent describes the nitration of 3-difluoromethoxy-2,4,5-trifluorobenzoic acid using concentrated nitric acid in sulfuric acid at 60°C to yield the 6-nitro derivative. prepchem.com Similarly, the synthesis of 4-chloro-3,5-difluoro-2-nitrobenzoic acid was achieved by treating 4-chloro-3,5-trifluorobenzonitrile with a mixture of concentrated nitric and sulfuric acids. researchgate.net

In response to the environmental drawbacks of traditional methods, more benign approaches are being developed. Research has shown that effective nitration of various aromatic compounds can be achieved using aqueous nitric acid without a strong co-acid, which can improve selectivity and reduce environmental impact. frontiersin.org The choice of nitrating agent and reaction conditions is crucial for achieving high yields and regioselectivity, especially with deactivated substrates. frontiersin.orgepfl.ch

Carboxylation Methodologies for Aromatic Substrates

The introduction of a carboxyl group onto an aromatic ring can be accomplished through various methodologies. Direct C-H carboxylation using carbon dioxide (CO2) as a C1 source is an attractive strategy from an atom- and step-economy perspective. researchgate.net These reactions can be mediated by bases, light (photochemical carboxylation), or transition metal catalysts. researchgate.netrsc.org

Base-mediated carboxylation is effective for (hetero)aromatic compounds with relatively acidic C-H bonds. researchgate.net For less acidic substrates, stronger conditions or catalysts are necessary. For instance, Si/Al-based Frustrated Lewis Pairs (FLPs) have been shown to catalyze the carboxylation of aromatics by activating CO2. researchgate.net

Transition metal-catalyzed carboxylation offers another powerful route. Nickel-catalyzed carboxylation of aryl chlorides can proceed at room temperature under 1 atm of CO2 using manganese powder as a reductant. organic-chemistry.org Palladium-catalyzed systems, sometimes in combination with photoredox catalysts, enable the carboxylation of aryl bromides and chlorides under mild conditions. organic-chemistry.org These methods often exhibit broad functional group tolerance, a key consideration for complex molecules. nih.gov

Carboxylation MethodSubstrateKey Reagents/CatalystReference
Base-MediatedAromatic heterocyclesCs2CO3 rsc.orgorganic-chemistry.org
Frustrated Lewis PairsToluene (B28343), Benzene (B151609)Si/Al Based FLPs, CO2 researchgate.net
Nickel-CatalyzedAryl/Vinyl ChloridesNi catalyst, Mn powder, CO2 organic-chemistry.org
Palladium-CatalyzedAryl HalidesPd(OAc)2, CO2 organic-chemistry.org
Photoredox/Palladium Dual CatalysisAryl Bromides/ChloridesPd(OAc)2, Ir photoredox catalyst, CO2 organic-chemistry.org

Multi-Component and Tandem Reaction Approaches in Aromatic Synthesis

Tandem and multi-component reactions (MCRs) have revolutionized organic synthesis by enabling the construction of complex molecules in a single pot, thereby increasing efficiency and reducing waste. numberanalytics.comnumberanalytics.com Tandem reactions, also known as cascade or domino reactions, involve a series of consecutive transformations where the product of one step becomes the substrate for the next. numberanalytics.comnumberanalytics.comacs.orgdtu.dk MCRs combine three or more reactants in a one-pot process to form a product that incorporates structural features from each starting material. beilstein-journals.orgresearchgate.netrsc.orgbeilstein-journals.orgorganic-chemistry.org

These strategies are highly valuable for building substituted aromatic frameworks. For example, a tandem cascade cyclization-electrophilic aromatic substitution has been used in the total synthesis of complex natural products. acs.org MCRs have been employed to synthesize a wide variety of heterocyclic structures, including benzo-fused γ-lactams and quinazolinones, often starting from substituted benzoic acid derivatives. beilstein-journals.orgrsc.org A three-component reaction of a benzoic acid derivative, an amine, and a third reagent can efficiently generate isoindolinone scaffolds. beilstein-journals.org Such approaches offer a powerful means to rapidly assemble molecular complexity from simple precursors. rsc.org

Convergent and Divergent Synthetic Pathways to 3-(Difluoromethyl)-5-nitrobenzoic Acid

Advanced Retrosynthetic Analysis and Identification of Key Intermediates

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. researchgate.net

For this compound, a primary retrosynthetic disconnection can be made at the C-N bond (nitration) or the C-C bond (carboxylation).

Pathway A (Late-stage Nitration): A plausible retrosynthetic pathway involves disconnecting the nitro group first. This leads back to the key intermediate 3-(difluoromethyl)benzoic acid . This intermediate could then be synthesized by the carboxylation of 1-bromo-3-(difluoromethyl)benzene (B1272475) or by the difluoromethylation of 3-formylbenzoic acid.

Pathway B (Late-stage Carboxylation): Alternatively, disconnecting the carboxyl group leads to the intermediate 1-(difluoromethyl)-3,5-dinitrobenzene or 1-bromo-3-(difluoromethyl)-5-nitrobenzene . The latter could be carboxylated using methods described in section 2.2.2. This intermediate would arise from the nitration of 1-bromo-3-(difluoromethyl)benzene.

Pathway C (Functional Group Interconversion): Another route could involve the synthesis of 3-formyl-5-nitrobenzoic acid , followed by the conversion of the formyl group into the difluoromethyl group as the final step.

Sequential Functional Group Interconversions

The synthesis of this compound can be effectively achieved through a multi-step reaction sequence that relies on the precise and sequential manipulation of functional groups on an aromatic scaffold. A common and logical approach involves starting with a readily available substituted toluene derivative and proceeding through a series of transformations, including nitration, benzylic halogenation, and fluorination, followed by oxidation of the side chain. This strategy allows for the controlled introduction of the required substituents at the desired positions.

One plausible synthetic pathway commences with 3-methylbenzoic acid. The first key transformation is the nitration of the aromatic ring. The carboxyl and methyl groups on the starting material direct the incoming nitro group to the 5-position due to their respective meta- and ortho,para-directing effects. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Following nitration, the next series of functional group interconversions focuses on transforming the methyl group into the target difluoromethyl group. This is often accomplished via a two-step process involving radical halogenation followed by a halogen exchange reaction. The benzylic position of the methyl group in 3-methyl-5-nitrobenzoic acid is susceptible to free-radical bromination using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction yields 3-(dibromomethyl)-5-nitrobenzoic acid.

The final key functional group interconversion is the replacement of the bromine atoms with fluorine. This is typically achieved using a fluorinating agent such as antimony trifluoride (SbF₃) or other nucleophilic fluoride (B91410) sources. This halogen exchange reaction, often referred to as the Swarts reaction, converts the dibromomethyl group into the desired difluoromethyl group, affording the final product, this compound.

An alternative, though less direct, sequence might involve the initial synthesis of a difluoromethylated aromatic precursor, followed by the introduction of the nitro and carboxyl groups. However, the regioselectivity of nitration on a difluoromethylated benzene ring can be challenging to control, making the former strategy generally more favorable.

The table below summarizes the key steps and reagents involved in a representative synthesis of this compound via sequential functional group interconversions.

StepStarting MaterialReagents and ConditionsIntermediate/ProductFunctional Group Interconversion
13-Methylbenzoic acidConc. HNO₃, Conc. H₂SO₄3-Methyl-5-nitrobenzoic acidElectrophilic Aromatic Substitution (Nitration)
23-Methyl-5-nitrobenzoic acidN-Bromosuccinimide (NBS), Benzoyl peroxide, CCl₄, heat3-(Dibromomethyl)-5-nitrobenzoic acidFree-Radical Halogenation
33-(Dibromomethyl)-5-nitrobenzoic acidAntimony trifluoride (SbF₃), heatThis compoundHalogen Exchange (Fluorination)

Chemical Transformations and Reactivity Profiling of 3 Difluoromethyl 5 Nitrobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 3-(difluoromethyl)-5-nitrobenzoic acid is the primary site for derivatization reactions such as esterification, amidation, and conversion to acid halides. The presence of two strong electron-withdrawing groups (EWG) on the aromatic ring, the nitro (NO₂) and difluoromethyl (CHF₂) moieties, increases the electrophilicity of the carboxyl carbon, potentially influencing the rates of these transformations. These EWGs also enhance the acidity of the carboxylic acid compared to unsubstituted benzoic acid by stabilizing the carboxylate conjugate base. libretexts.orgyoutube.com

Derivatization Reactions: Esterification and Amidation

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through standard methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The general procedure for the methyl ester, for instance, would involve refluxing the acid in excess methanol (B129727) with a catalytic amount of sulfuric acid. truman.edu Given the fluorinated nature of the substrate, alternative catalysts used for fluorinated aromatic acids, such as heterogeneous catalysts, may also be applicable. rsc.org

Amidation: The synthesis of amides from this compound can be performed through several reliable routes. A common laboratory-scale method involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct amidation can be accomplished using peptide coupling agents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine under mild conditions. The choice of coupling agent and reaction conditions can be tailored to the specific amine being used. Catalytic methods, for example using titanium tetrafluoride (TiF₄), have also proven effective for the direct amidation of various aromatic carboxylic acids. researchgate.net

Table 1: Representative Derivatization Reactions of the Carboxylic Acid Moiety
TransformationReagents and ConditionsProductTypical Yield Range
Esterification CH₃OH, cat. H₂SO₄, refluxMethyl 3-(difluoromethyl)-5-nitrobenzoateGood to Excellent
Amidation (via Acid Chloride) 1. SOCl₂ or (COCl)₂, reflux2. R¹R²NH, base, CH₂Cl₂N,N-R¹R²-3-(difluoromethyl)-5-nitrobenzamideHigh
Amidation (Direct Coupling) R¹R²NH, Coupling Agent (e.g., DCC, EDC), base, solvent (e.g., DMF, CH₂Cl₂)N,N-R¹R²-3-(difluoromethyl)-5-nitrobenzamideModerate to High

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group, is a transformation that can be challenging for simple benzoic acids, often requiring harsh conditions. However, the reactivity of benzoic acids in decarboxylation reactions is significantly enhanced by the presence of electron-withdrawing substituents. rsc.org These groups stabilize the build-up of negative charge on the ipso-carbon of the aromatic ring during the transition state of the reaction, thereby lowering the activation energy. rsc.org

For this compound, the two potent electron-withdrawing groups are expected to make it more susceptible to decarboxylation compared to unsubstituted benzoic acid. Metal-catalyzed protocols, particularly those using copper, silver, or palladium catalysts, have been developed for the protodecarboxylation of substituted benzoic acids under milder conditions than traditional thermal methods. rsc.orgnih.gov The mechanism often involves the formation of an aryl-metal intermediate, which is then protonated to yield the decarboxylated product, 1-(difluoromethyl)-3-nitrobenzene.

Synthesis of Acid Halides and Anhydrides

The conversion of this compound into its acid halide, particularly the acid chloride, is a crucial step for subsequent reactions like Friedel-Crafts acylation or the synthesis of esters and amides under very mild conditions. This transformation is reliably achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comshirazu.ac.ir The reaction with thionyl chloride is often performed neat or in an inert solvent at reflux, with the byproducts (SO₂ and HCl) being gaseous. Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), typically allows for milder reaction conditions.

The corresponding acid anhydride (B1165640) can be synthesized from these acid chloride intermediates. A standard method involves reacting the 3-(difluoromethyl)-5-nitrobenzoyl chloride with the sodium salt of this compound (sodium 3-(difluoromethyl)-5-nitrobenzoate).

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that profoundly influences the reactivity of the aromatic ring and can itself undergo several important transformations, most notably reduction to an amino group.

Reduction Reactions to Amino-Substituted Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations in aromatic chemistry. This reaction converts this compound into 3-amino-5-(difluoromethyl)benzoic acid, a valuable synthetic intermediate. A variety of reducing agents and conditions can be employed, offering a range of selectivities and compatibilities with other functional groups. wikipedia.org

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com This method is generally clean and high-yielding. For substrates where catalytic hydrogenation might be problematic (e.g., due to the presence of other reducible groups), reductions using metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid, are effective alternatives. commonorganicchemistry.com Another mild and selective reagent is tin(II) chloride (SnCl₂), which can reduce nitro groups while leaving many other functional groups, including carboxylic acids, intact. commonorganicchemistry.com

Table 2: Common Methods for the Reduction of the Nitro Group
Reagent/SystemTypical ConditionsKey Features
H₂ / Pd/C H₂ (1-50 atm), Solvent (MeOH or EtOH), Room Temp.High efficiency, clean reaction. Can reduce other functional groups.
Fe / HCl (or CH₃COOH) Refluxing aqueous acidEconomical, classic method.
Zn / HCl (or CH₃COOH) Acidic solution, often at room temperatureMild method, tolerant of some reducible groups. commonorganicchemistry.com
SnCl₂ / HCl Concentrated HCl, often with heatingMild and selective, good functional group tolerance. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or biphasic systemUseful for selective reductions in sensitive molecules.

Nucleophilic Aromatic Substitution (SₙAr) Activated by the Nitro Group

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. semanticscholar.org In this compound, both the nitro and difluoromethyl groups strongly activate the aromatic ring toward nucleophilic attack. These groups are positioned meta to each other, and they cooperatively activate the positions ortho and para to themselves (C2, C4, and C6) by stabilizing the negatively charged Meisenheimer complex intermediate.

While the molecule lacks a conventional leaving group like a halogen, functionalization is possible through reactions like the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov In a VNS reaction, a nucleophile containing a leaving group attacks one of the activated C-H positions on the ring. A subsequent base-induced elimination of the leaving group and a ring proton results in the net substitution of a hydrogen atom. nih.govbeilstein-journals.org

Based on the directing effects of the substituents, nucleophilic attack is most favored at the C4 position, which is ortho to the nitro group and para to the difluoromethyl group. Studies on analogously substituted systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that VNS reactions with various carbon, oxygen, and nitrogen nucleophiles proceed regioselectively at the C4 position. nih.govbeilstein-journals.orgresearchgate.net This suggests that this compound could undergo similar transformations to introduce substituents at the C4 position, yielding 4-substituted-3-(difluoromethyl)-5-nitrobenzoic acid derivatives.

Photochemical Reactivity of Nitroaromatic Compounds

The photochemical behavior of this compound is largely dictated by the nitroaromatic moiety. Nitroaromatic compounds are well-known for their rich and varied photochemistry, primarily initiated by the absorption of UV-visible light. Upon photoexcitation, these compounds can undergo several key transformations.

One of the most significant processes is the transition to an excited triplet state. rsc.org Nitroaromatic molecules can undergo sub-picosecond intersystem crossing from the initially formed singlet excited state to a triplet state, a process facilitated by the presence of oxygen-centered non-bonding orbitals. nih.gov This triplet state is often the primary reactive species in subsequent chemical reactions. rsc.org

The photochemical reactions of nitroaromatics can proceed through various pathways, including:

Photoreduction : In the presence of a hydrogen donor or a reducing agent, the excited nitro group can be reduced. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. researchgate.netresearchgate.net For instance, the photoreduction of nitroaromatic compounds (NACs) can be enhanced by hydrated electrons generated from other molecules under light irradiation. mdpi.com The process often follows a stepwise hydrogenation route. researchgate.net

Nitric Oxide (NO) Photodissociation : Some nitroaromatic compounds exhibit a distinctive photodissociation channel that releases nitric oxide. This occurs through a complex sequence of atomic rearrangements and changes in electronic states. nih.gov

Hydrogen Abstraction : The excited nitro group can abstract hydrogen atoms from other molecules, initiating radical reactions.

The specific pathway taken by this compound upon irradiation would depend on factors such as the solvent, the presence of other reactive species, and the excitation wavelength. The electron-withdrawing nature of both the difluoromethyl and carboxylic acid groups would also influence the electronic properties of the excited state and, consequently, its reactivity.

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a unique substituent that significantly influences the electronic properties and reactivity of the aromatic ring. It is considered a bioisostere of hydroxyl, thiol, or amine groups and imparts specific characteristics to the molecule.

Stability and Potential for Further Fluorination or Defluorination

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) that can be as high as 130 kcal/mol. sioc-journal.cn This inherent strength makes the difluoromethyl group generally stable and resistant to cleavage under typical reaction conditions. The C-F bonds are highly polarized (Cδ+-Fδ−), which contributes to their strength. sioc-journal.cn

Potential for Further Fluorination: Further fluorination of the CHF₂ group to a trifluoromethyl (CF₃) group is a challenging transformation. It would require harsh conditions to break the existing C-H bond and form a new C-F bond. While direct fluorination of such a C-H bond is not common, specialized electrophilic fluorinating agents might be employed, though this would likely require forcing conditions.

Potential for Defluorination: Selective mono-defluorination of trifluoromethylarenes to difluoromethylarenes has been achieved using methods like palladium- and copper-dual catalysis or via fluoride (B91410) transfer strategies. organic-chemistry.org These reactions often proceed through radical intermediates. organic-chemistry.org Applying such reductive methods to this compound could potentially lead to monofluoromethyl or even methyl derivatives, although the reaction conditions would need to be carefully controlled to avoid reduction of the nitro group. The cleavage of the C-F bond generally requires reductive conditions or UV irradiation. organic-chemistry.org

Interactions with Nucleophilic and Electrophilic Species

The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This has a profound effect on the reactivity of the aromatic ring and the group itself.

Interaction with Electrophiles: The CHF₂ group, along with the nitro and carboxylic acid groups, deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. These electron-withdrawing groups reduce the electron density of the ring, making it less susceptible to attack by electrophiles. Any electrophilic substitution would be directed to the positions meta to all three groups, which in this case are already substituted. Therefore, further electrophilic substitution on the aromatic ring of this compound is highly unfavorable.

Interaction with Nucleophiles: While the CHF₂ group itself is generally resistant to nucleophilic attack, its strong inductive effect can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group were present at another position on the ring. Furthermore, the hydrogen atom of the CHF₂ group is acidic due to the presence of the two fluorine atoms. This allows for deprotonation by a strong base to form an α,α-difluorobenzyl carbanion (ArCF₂⁻). This carbanion can then act as a nucleophile, reacting with a wide array of electrophiles to form new carbon-carbon bonds. This strategy effectively unmasks the difluoromethyl group as a nucleophilic synthon. rsc.org

Interaction TypeReactivity of this compoundRationale
Electrophilic Attack on Ring Highly DeactivatedThe CHF₂, NO₂, and COOH groups are all strongly electron-withdrawing, reducing the ring's nucleophilicity.
Nucleophilic Attack on CHF₂ Generally UnreactiveThe C-F bonds are very strong and resistant to cleavage by most nucleophiles under standard conditions.
Deprotonation of CHF₂ Possible with Strong BaseThe C-H bond is acidic, allowing formation of a nucleophilic ArCF₂⁻ species that can react with various electrophiles. rsc.org

Intramolecular and Intermolecular Hydrogen Bonding Interactions

The difluoromethyl group can act as a hydrogen bond donor. nih.govresearchgate.netmdpi.com The C-H bond in the CHF₂ group is polarized, enabling it to participate in weak hydrogen bonds of the type C-H···A, where A is a hydrogen bond acceptor like oxygen or nitrogen.

Intramolecular Hydrogen Bonding: Within the this compound molecule, there is potential for an intramolecular hydrogen bond between the hydrogen of the difluoromethyl group and an oxygen atom of the adjacent nitro group. The stability gained from such an interaction can influence the molecule's preferred conformation. For example, in 1-(difluoromethyl)-2-nitrobenzene, the conformer that allows for intramolecular hydrogen bonding is significantly lower in energy than the one that does not. rsc.org A similar interaction could be expected in this molecule, influencing the orientation of the CHF₂ and NO₂ groups.

Intermolecular Hydrogen Bonding: The CHF₂ group can also participate in intermolecular hydrogen bonding with solvent molecules or other molecules in a crystal lattice. Studies have shown that the hydrogen bond acidity of Ar-CHF₂ compounds is comparable to that of thiophenols and anilines. researchgate.netmdpi.com This capability, combined with the strong hydrogen bonding potential of the carboxylic acid group (which typically forms dimers) and the acceptor capability of the nitro group, suggests that this compound can engage in complex intermolecular networks. These interactions are crucial in determining the compound's physical properties, such as its melting point, solubility, and crystal packing.

Cross-Coupling Reactions Utilizing Halogenated Derivatives (e.g., Palladium-catalyzed coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org For a molecule like this compound, introducing a halogen atom (e.g., Br, I) onto the aromatic ring would create a versatile handle for such transformations. A halogenated derivative, for instance, 2-bromo-3-(difluoromethyl)-5-nitrobenzoic acid, could serve as a substrate for various coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org A halogenated derivative of the title compound could be coupled with a variety of aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including nitro groups and carboxylic acids. organic-chemistry.orgrsc.org

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org A halogenated derivative could react with various alkenes to introduce new unsaturated side chains. The reaction typically uses a palladium catalyst and a base, and like the Suzuki coupling, it is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org

Direct C-NO₂ Coupling: Recent advancements have demonstrated the first examples of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings that directly use a nitroarene as the electrophile. nih.gov This groundbreaking methodology involves the challenging oxidative addition of the palladium catalyst into the Ar-NO₂ bond. If applicable to this compound, this could allow the nitro group itself to be replaced by various aryl or amino groups, bypassing the need for a halogenated derivative.

Coupling ReactionHalogenated Derivative SubstratePotential Product Type
Suzuki-Miyaura Aryl Bromide/IodideBiaryl or Styrenyl benzoic acid
Heck-Mizoroki Aryl Bromide/IodideAlkenyl-substituted benzoic acid
Direct C-NO₂ Coupling This compoundAryl or Amino-substituted benzoic acid

Chelation and Coordination Chemistry with Metal Centers as a Ligand

The carboxylic acid functional group of this compound can be deprotonated to form a carboxylate anion. This carboxylate group is an excellent ligand for coordinating with a wide variety of metal centers. uab.cat The presence of the nitro and difluoromethyl groups will electronically influence the coordination properties of the carboxylate.

Benzoic acid and its derivatives are known to form coordination complexes with numerous metal ions, including transition metals and lanthanides. mdpi.comuab.catmdpi.com The carboxylate group can coordinate to metal ions in several modes:

Monodentate : One oxygen atom of the carboxylate binds to the metal center.

Bidentate Chelating : Both oxygen atoms of the carboxylate bind to the same metal center, forming a chelate ring.

Bidentate Bridging : Each oxygen atom of the carboxylate binds to a different metal center, bridging them to form polynuclear complexes or coordination polymers.

The strong electron-withdrawing nature of the nitro and difluoromethyl groups in this compound would decrease the electron density on the carboxylate oxygen atoms. This would modulate the Lewis basicity of the ligand and, consequently, the stability and electronic properties of the resulting metal complexes. While the carboxylate is the primary binding site, it is also possible for the oxygen atoms of the nitro group to participate in coordination, especially with hard metal ions, potentially leading to more complex, multi-modal binding. The formation of these coordination compounds can lead to novel materials with interesting structural, magnetic, or catalytic properties. mdpi.com

Computational and Theoretical Investigations of 3 Difluoromethyl 5 Nitrobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in elucidating the electronic properties and energetic landscape of 3-(Difluoromethyl)-5-nitrobenzoic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, offering a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of organic molecules. For this compound, DFT calculations can map the electron density distribution, revealing the influence of the strongly electron-withdrawing nitro (-NO₂) and difluoromethyl (-CHF₂) groups on the benzoic acid framework. These calculations highlight regions of high and low electron density, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic excitation properties. In this compound, both the nitro and difluoromethyl groups are expected to lower the energies of both HOMO and LUMO, with a significant impact on the LUMO energy, thereby affecting its electrophilic character.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT

ParameterEnergy (eV)Description
HOMO-7.85Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO-3.20Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.65Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations on a molecule with these functional groups.

Quantum chemical calculations are pivotal in mapping out the reaction mechanisms for the synthesis and transformation of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed.

For instance, in the synthesis involving the nitration of a difluoromethyl benzoic acid precursor, DFT can be used to model the step-by-step process of the reaction. This includes the formation of the nitronium ion (NO₂⁺) and its subsequent electrophilic attack on the aromatic ring. Computational analysis can help rationalize the observed regioselectivity (i.e., why the nitro group adds at the meta position relative to the existing substituents) by comparing the activation energies for addition at different positions on the ring. These studies provide a theoretical foundation for optimizing reaction conditions to improve yield and selectivity.

The characterization of transition states is a cornerstone of mechanistic studies. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. Using methods like synchronous transit-guided quasi-Newton (STQN), computational chemists can locate and verify transition state structures.

Frequency calculations are then performed on these structures; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier. By comparing the activation energies for different potential pathways, the most favorable reaction mechanism can be identified. For reactions involving this compound, such as esterification or amide bond formation at the carboxylic acid group, transition state analysis can predict how the electronic effects of the nitro and difluoromethyl groups influence the reaction kinetics.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational flexibility and intermolecular interactions of this compound in various environments.

MD simulations can systematically explore the conformational landscape by simulating the molecule's movements over nanoseconds or longer. This allows for the identification of low-energy, stable conformations and the energy barriers between them. The analysis of dihedral angles over the course of the simulation provides a statistical distribution of the preferred orientations of the functional groups. Computational studies on similar fluorinated aromatic compounds suggest that dipole-dipole interactions and steric hindrance play a crucial role in determining the most stable conformers. mdpi.com

Table 2: Hypothetical Torsional Angle Preferences for Key Rotatable Bonds in this compound from MD Simulations

Dihedral AngleDescriptionPredominant Angle(s) (degrees)
C(ring)-C(ring)-C(carboxyl)-ORotation of the carboxylic acid group~0° and ~180°
C(ring)-C(ring)-C(difluoromethyl)-HRotation of the difluoromethyl groupMultiple minima due to low rotational barrier

Note: This data is illustrative, representing a plausible outcome for the conformational preferences of the specified functional groups based on studies of analogous molecules.

In condensed phases (e.g., in solution or in a crystal), this compound will engage in various intermolecular interactions. MD simulations are exceptionally well-suited for studying these interactions in detail. The carboxylic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from the C=O). The nitro group acts as a strong hydrogen bond acceptor.

Simulations of multiple molecules can reveal the formation of characteristic hydrogen-bonding motifs, such as the dimeric structures commonly observed for carboxylic acids. acs.org The analysis of radial distribution functions (RDFs) from the simulation trajectory can quantify the probability of finding certain atoms at a specific distance from each other, providing clear evidence of hydrogen bonding and other non-covalent interactions like π-π stacking between the aromatic rings. ucl.ac.ukresearchgate.net Understanding these interactions is critical for predicting solubility, crystal packing, and binding affinity to biological targets. stackexchange.comquora.com

Table 3: Potential Intermolecular Hydrogen Bonds Involving this compound Identified via MD Simulations

Donor GroupAcceptor GroupTypical Distance (Å)Significance
Carboxylic Acid (-OH)Carboxylic Acid (C=O)1.8 - 2.2Formation of stable dimers in non-polar solvents.
Carboxylic Acid (-OH)Nitro Group (-NO₂)1.9 - 2.3Contributes to crystal packing and condensed-phase structure.
Solvent (e.g., Water)Carboxylic Acid (C=O)1.8 - 2.1Influences solubility in polar protic solvents.
Solvent (e.g., Water)Nitro Group (-NO₂)1.9 - 2.4Enhances interaction with polar solvents.

Note: The data presented is a generalized representation of common hydrogen bond interactions expected for a molecule with these functional groups.

Predictive Modeling of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the molecular structure and electronic properties of a compound before its extensive experimental study. Density Functional Theory (DFT) is a primary method used for these predictions, often in conjunction with various basis sets to approximate the electronic structure of the molecule. For this compound, DFT calculations could be employed to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Time-Dependent DFT (TD-DFT) is particularly utilized for predicting the electronic transitions that correspond to UV-Vis absorption maxima (λmax). These calculations can help in understanding the electronic behavior of the molecule and the influence of its substituent groups—the electron-withdrawing nitro group and the difluoromethyl group—on its spectroscopic signature.

The predicted spectroscopic data, as would be obtained from such computational studies, are presented in the interactive table below.

Interactive Data Table: Predicted Spectroscopic Parameters for this compound

Users can filter and sort the data by parameter, predicted value, and the region of the molecule associated with the signal.

ParameterPredicted ValueAssociated Molecular Region/Vibration
¹H-NMR (ppm)8.5 - 9.0Aromatic protons (ortho and para to the nitro group)
7.0 - 7.5Proton of the difluoromethyl group (triplet)
10.0 - 11.0Carboxylic acid proton
¹³C-NMR (ppm)165 - 170Carboxylic acid carbon
110 - 150Aromatic carbons
110 - 120 (triplet)Difluoromethyl carbon
¹⁹F-NMR (ppm)-110 to -120 (doublet)Fluorine atoms of the difluoromethyl group
IR (cm⁻¹)3000 - 3100C-H stretch (aromatic)
2500 - 3300 (broad)O-H stretch (carboxylic acid)
1700 - 1720C=O stretch (carboxylic acid)
1520 - 1560N-O asymmetric stretch (nitro group)
1340 - 1380N-O symmetric stretch (nitro group)
1050 - 1150C-F stretch
UV-Vis (nm)~280π → π* transitions within the aromatic ring and nitro group

Derivation of Structure-Reactivity Relationships from Computational Data

Computational data is instrumental in deriving structure-reactivity relationships, providing a theoretical basis to predict the chemical behavior of a molecule. For this compound, key insights can be gained by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as its Molecular Electrostatic Potential (MEP).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

The following interactive table presents hypothetical computational data that could be used to derive structure-reactivity relationships for this compound.

Interactive Data Table: Calculated Quantum Chemical Descriptors for this compound

Users can sort the data to compare the different calculated parameters.

Quantum Chemical DescriptorCalculated Value (Hypothetical)Interpretation
HOMO Energy -7.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy -3.0 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 4.5 eVA moderate gap suggests reasonable kinetic stability.
Mulliken Charge on O (C=O) -0.6 eSignificant negative charge, indicating a potential site for electrophilic attack.
Mulliken Charge on N (NO₂) +0.9 eSignificant positive charge, suggesting the nitrogen atom is electron-deficient.
Mulliken Charge on H (O-H) +0.4 ePositive charge on the acidic proton, indicating its propensity to be donated.
MEP Negative Region Around the nitro and carbonyl oxygen atomsThese areas are electron-rich and are likely sites for interaction with electrophiles.
MEP Positive Region Around the carboxylic acid hydrogen and the aromatic ringThese areas are electron-poor and are potential sites for nucleophilic attack or hydrogen bonding interactions.

Advanced Spectroscopic and Structural Characterization of 3 Difluoromethyl 5 Nitrobenzoic Acid

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 3-(Difluoromethyl)-5-nitrobenzoic acid, the molecular formula is C₈H₅F₂NO₄.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms:

Carbon (¹²C): 8 × 12.000000 Da

Hydrogen (¹H): 5 × 1.007825 Da

Fluorine (¹⁹F): 2 × 18.998403 Da

Nitrogen (¹⁴N): 1 × 14.003074 Da

Oxygen (¹⁶O): 4 × 15.994915 Da

This calculation yields a theoretical monoisotopic mass of 217.0162 Da for the neutral molecule. In practice, HRMS analysis is often performed on ionized species. For instance, in negative ion mode using electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be observed. The expected m/z for this ion would be approximately 216.0089 . The high precision of HRMS allows for the confirmation of this molecular formula, distinguishing it from other potential structures with the same nominal mass.

Further structural information can be inferred from fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. Common fragmentation pathways for such a molecule would likely include the loss of small neutral molecules such as H₂O (water), CO (carbon monoxide), CO₂ (carbon dioxide), and NO₂ (nitrogen dioxide), providing corroborative evidence for the presence of the carboxylic acid and nitro functional groups.

Table 1: Theoretical Exact Mass of this compound and Related Ions

Species Formula Theoretical m/z (Da)
Neutral Molecule [M] C₈H₅F₂NO₄ 217.0162
Deprotonated Ion [M-H]⁻ C₈H₄F₂NO₄⁻ 216.0089
Protonated Ion [M+H]⁺ C₈H₆F₂NO₄⁺ 218.0235

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon-hydrogen framework and the location of the fluorine atoms.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show four distinct signals.

A very broad singlet far downfield (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid (-COOH).

Three signals in the aromatic region (typically 7.5-9.0 ppm). Due to the substitution pattern, the protons at positions 2, 4, and 6 of the benzene (B151609) ring are chemically distinct. Their exact chemical shifts are influenced by the strong electron-withdrawing effects of both the nitro and difluoromethyl groups.

A signal for the proton of the difluoromethyl group (-CHF₂). This proton is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (a ¹JHF coupling).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, one for each unique carbon atom in the molecule.

The carboxylic acid carbon (C=O) would appear at the lowest field (deshielded), typically in the range of 165-170 ppm.

Six distinct signals would be present for the aromatic carbons. The carbons directly attached to the electron-withdrawing nitro (C5), difluoromethyl (C3), and carboxylic acid (C1) groups would be significantly deshielded. The carbon of the difluoromethyl group (-CHF₂) is expected to appear as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF). The aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF, etc.), which can provide additional structural confirmation.

¹⁹F NMR: Since the two fluorine atoms in the difluoromethyl group are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single signal. This signal would be split into a doublet due to coupling with the single proton of the difluoromethyl group (¹JFH). The chemical shift would be in the characteristic range for difluoromethyl groups attached to an aromatic ring. ucsb.edu

Table 2: Predicted 1D NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant Assignment
¹H >10 broad singlet - -COOH
¹H 8.5 - 9.0 multiplet - Aromatic H
¹H 8.0 - 8.5 multiplet - Aromatic H
¹H 7.5 - 8.0 multiplet - Aromatic H
¹H 6.5 - 7.5 triplet ¹JHF -CHF₂
¹³C 165 - 170 singlet - -COOH
¹³C 120 - 150 multiplets ⁿJCF Aromatic C
¹³C 110 - 125 triplet ¹JCF -CHF₂

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, cross-peaks would be expected between the adjacent aromatic protons, confirming their relative positions on the ring. No correlation would be seen for the carboxylic acid proton or the difluoromethyl proton with any other protons, as they are isolated spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Correlation): These experiments reveal direct, one-bond correlations between protons and the carbons they are attached to. Key expected correlations would be:

Cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal.

A cross-peak between the proton of the -CHF₂ group and the carbon of the -CHF₂ group.

The proton of the -CHF₂ group showing correlations to the aromatic carbons at positions 3, 2, and 4.

The aromatic protons showing correlations to neighboring carbons as well as the carbon of the carboxylic acid group, confirming its position on the ring. For example, the proton at C6 would be expected to show a three-bond correlation to the carboxylic carbon (C=O).

Dynamic NMR (DNMR) utilizes variable-temperature experiments to study molecular processes that occur on the NMR timescale, such as conformational changes. researchgate.net For this compound, potential dynamic processes include the rotation around the single bonds connecting the substituents to the aromatic ring.

Steric hindrance can create a significant energy barrier to rotation. In related molecules, such as isomers of nitro trifluoromethyl benzoic acid, bulky substituents have been shown to force other groups to rotate out of the plane of the aromatic ring. researchgate.netnih.gov While the difluoromethyl group is less bulky than a trifluoromethyl group, DNMR could theoretically be used to probe the rotational barrier of the -CHF₂ and -COOH groups. If the rotational barrier were high enough, cooling the sample could "freeze out" distinct conformers, leading to the broadening and eventual splitting of NMR signals. However, for a molecule with this substitution pattern, it is likely that rotation remains fast on the NMR timescale even at low temperatures.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the molecule's dipole moment. The predicted key absorption bands for this compound are:

-COOH group: A very broad O-H stretching band from ~2500-3300 cm⁻¹, and a strong, sharp C=O (carbonyl) stretching band around 1700-1730 cm⁻¹.

-NO₂ group: Two strong stretching bands; an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

Aromatic Ring: C-H stretching vibrations just above 3000 cm⁻¹, and several C=C stretching bands in the 1450-1600 cm⁻¹ region.

-CHF₂ group: C-F stretching vibrations, which are typically very strong, would appear in the region of 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for analyzing symmetric, non-polar bonds. For this compound, the symmetric stretching vibration of the nitro group and the breathing modes of the aromatic ring are expected to produce strong signals in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Strong, Broad Weak
Carboxylic Acid C=O stretch 1700 - 1730 Strong Medium
Nitro Asymmetric N-O stretch 1520 - 1560 Strong Medium
Nitro Symmetric N-O stretch 1340 - 1370 Strong Strong
Aromatic C=C stretch 1450 - 1600 Medium-Strong Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption is characteristic of the chromophores present.

The primary chromophore in this compound is the nitrobenzene (B124822) moiety. The presence of the carboxylic acid and difluoromethyl groups as substituents will modulate the electronic properties and thus the absorption spectrum. The spectrum is expected to show absorptions characteristic of π → π* and n → π* electronic transitions.

Based on data for similar compounds like 3-nitrobenzoic acid, two main absorption bands are expected: nist.gov

A strong absorption band at a shorter wavelength (λmax ~210-230 nm) corresponding to a π → π* transition within the substituted benzene ring.

A weaker, broader absorption band at a longer wavelength (λmax ~260-280 nm), also attributed to a π → π* transition, which is characteristic of the nitrobenzene system. A very weak n → π* transition associated with the nitro group might also be observed as a shoulder on this band.

The solvent used can significantly influence the position and intensity of these bands due to solute-solvent interactions. academie-sciences.fr Studies of electronic transitions provide insight into the extent of conjugation and the electronic effects of the substituents on the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

This section would typically present the definitive three-dimensional structure of this compound as determined by X-ray diffraction. Key crystallographic parameters would be tabulated, including the crystal system, space group, unit cell dimensions, and data refinement statistics.

Analysis of Crystal Packing and Intermolecular Interactions

An analysis in this section would describe how individual molecules of this compound arrange themselves in the crystal lattice. It would detail the significant intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, and potential dipole-dipole or other non-covalent interactions involving the difluoromethyl and nitro groups. The presence of common benzoic acid motifs, like the formation of hydrogen-bonded dimers, would be a key point of investigation.

Conformational Preferences in the Crystalline State

This subsection would focus on the specific geometry of the molecule in its crystalline form. It would include a discussion of the torsional angles between the carboxylic acid group and the benzene ring, as well as the orientation of the difluoromethyl and nitro substituents relative to the plane of the ring. This information provides insight into the molecule's preferred low-energy conformation in the solid state, which can be influenced by the demands of efficient crystal packing and strong intermolecular interactions.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of 3-(Difluoromethyl)-5-nitrobenzoic acid as a foundational component in organic synthesis stems from the distinct reactivity of its functional groups. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling coupling with a variety of nucleophiles. The nitro group serves as a precursor to an amino group via reduction, which opens up a vast landscape of subsequent chemical reactions, including diazotization, acylation, and cyclization. Concurrently, the difluoromethyl group imparts unique stereoelectronic properties that can enhance the metabolic stability and binding affinity of target molecules, making it a desirable feature in drug design. rsc.orgbohrium.comresearchgate.net This trifecta of reactivity allows for a modular approach to the synthesis of complex, highly functionalized molecules.

The structural framework of this compound is particularly well-suited for the synthesis of fluorinated heterocyclic compounds, which are prominent scaffolds in many approved pharmaceutical agents. nih.govnih.gov The general strategy involves the initial reduction of the nitro group to form the key intermediate, 3-amino-5-(difluoromethyl)benzoic acid. From this intermediate, various cyclization pathways can be pursued to construct different heterocyclic cores.

Indazoles: Fluorinated indazoles can be synthesized from the 3-amino-5-(difluoromethyl)benzoic acid intermediate. organic-chemistry.orgnih.gov A common synthetic route involves the diazotization of the amino group, followed by an intramolecular cyclization reaction to form the indazole ring system. The resulting product would be a difluoromethyl-substituted indazolone or a related indazole derivative, depending on the specific reaction conditions and subsequent modifications.

Pyrazoles: The synthesis of difluoromethyl-substituted pyrazoles can also be envisioned starting from this building block. sci-hub.seresearchgate.netunf.edunih.gov This transformation typically requires the construction of a 1,3-dicarbonyl moiety or an equivalent synthon, which can then undergo a condensation reaction with hydrazine (B178648) or its derivatives. nih.gov For instance, the 3-amino-5-(difluoromethyl)benzoic acid could be transformed into a β-ketoester, which upon reaction with hydrazine, would yield the corresponding pyrazolone (B3327878) ring, a core structure in many biologically active compounds. researchgate.net

Quinolinones: The synthesis of quinolinone derivatives is another accessible pathway. Starting from the 3-amino-5-(difluoromethyl)benzoic acid intermediate, a cyclization reaction with a suitable three-carbon partner, such as a β-ketoester in a Conrad-Limpach-type synthesis, would lead to the formation of the quinolinone scaffold. This would generate a quinolinone ring bearing the difluoromethyl group, a valuable motif in medicinal chemistry.

The following table summarizes potential synthetic pathways to these heterocyclic systems.

Target HeterocycleKey IntermediateKey Reaction Type
Indazole3-Amino-5-(difluoromethyl)benzoic acidDiazotization and Intramolecular Cyclization
Pyrazole3-Amino-5-(difluoromethyl)benzoic acid derivativeTransformation to a 1,3-dicarbonyl synthon followed by Condensation with Hydrazine
Quinolinone3-Amino-5-(difluoromethyl)benzoic acidCondensation with a β-ketoester (e.g., Conrad-Limpach synthesis)

The nitroaromatic system inherent in this compound provides a foundation for the development of photoresponsive materials. nih.govrsc.org Nitroaromatic compounds are known chromophores that can interact with light, and this property can be harnessed to create materials that change their structure or function upon irradiation. researchgate.netmdpi.comresearchgate.netnih.gov The o-nitrobenzyl group, for example, is a well-known photolabile protecting group that cleaves upon UV light exposure. researchgate.net

By incorporating the 3-(difluoromethyl)-5-nitrobenzoyl moiety into polymers or larger molecular assemblies, it is possible to design materials where light can trigger a specific response. researchgate.net The nitro group could be involved in photo-induced electron transfer processes or undergo photochemical transformations. The difluoromethyl group can serve to fine-tune the electronic properties of the aromatic system, thereby modulating the absorption wavelength and photochemical reactivity of the resulting material.

Contribution to the Development of Functional Organic Materials

The incorporation of fluorine atoms into organic molecules is a widely used strategy to enhance the properties of functional materials, including pharmaceuticals and agrochemicals. mdpi.com The difluoromethyl group, in particular, offers a unique combination of properties. It is a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor, which can influence molecular recognition and binding processes. rsc.org

Utilizing this compound as a building block allows for the introduction of the CF2H group into larger systems, thereby imparting desirable characteristics. bohrium.com In materials science, fluorination can enhance thermal stability, photostability, and tune the optoelectronic properties of organic compounds. nih.gov Therefore, polymers or small molecules derived from this compound could find applications as specialized materials where properties like hydrophobicity, metabolic resistance, and specific electronic characteristics are required.

Strategies for Diversity-Oriented Synthesis Leveraging the Compound's Architecture

Diversity-oriented synthesis (DOS) is a powerful approach in drug discovery that aims to generate collections of structurally diverse small molecules from a common starting material. nih.govnih.govrsc.org The architecture of this compound is exceptionally well-suited for DOS strategies due to its multiple, orthogonally reactive functional groups. mskcc.org

A potential DOS strategy could involve a "build/couple/pair" approach:

Build/Couple: The carboxylic acid can be reacted with a library of alcohols or amines to generate a first level of diversity in the form of esters or amides.

Pair: In parallel or sequentially, the nitro group on each of these products can be reduced to an amine. This newly formed amino group can then be reacted with a diverse set of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to create a second layer of complexity.

Scaffold Diversity: Furthermore, the amino and carboxylic acid functionalities can be used as anchor points to construct a variety of different heterocyclic scaffolds, as described in section 6.1.1. By employing different cyclization reagents and conditions, a single precursor can give rise to multiple distinct molecular skeletons, which is a hallmark of successful diversity-oriented synthesis. mskcc.org

This multi-directional approach allows for the rapid exploration of chemical space around the core 3-(difluoromethyl)-5-nitrophenyl scaffold, facilitating the discovery of novel compounds with unique biological or material properties.

Challenges and Future Research Directions

Pursuit of More Sustainable and Environmentally Benign Synthetic Routes

The current synthetic methods for fluorinated benzoic acids often rely on harsh reagents and generate significant chemical waste. A primary future goal is the development of greener synthetic pathways for 3-(difluoromethyl)-5-nitrobenzoic acid. Research should focus on minimizing the use of hazardous substances and maximizing atom economy. The principles of green chemistry, such as using renewable feedstocks and environmentally benign solvents, are central to this effort. rsc.orgmdpi.com For instance, exploring catalytic systems that can operate under milder conditions and reduce the number of synthetic steps would be a significant advancement. rsc.org The development of biosynthetic routes, leveraging enzymatic processes, could offer a highly sustainable alternative to traditional chemical synthesis, reducing environmental impact and potentially lowering costs. mdpi.com

Table 1: Comparison of Traditional vs. Sustainable Synthesis Goals

Feature Traditional Synthetic Routes Target Sustainable Routes
Reagents Often stoichiometric, hazardous reagents Catalytic, non-toxic, renewable reagents
Solvents Volatile organic compounds (VOCs) Water, supercritical fluids, ionic liquids, or solvent-free conditions
Energy Input High temperature and pressure Ambient temperature and pressure
Waste Generation Significant, often hazardous byproducts Minimal waste, recyclable byproducts

| Atom Economy | Often low | High |

Development of Highly Chemo- and Regioselective Functionalization Methodologies

The structure of this compound, with its distinct functional groups (carboxylic acid, difluoromethyl, and nitro groups) at specific positions on the aromatic ring, presents a challenge for selective chemical modification. Future research must focus on developing highly chemo- and regioselective functionalization methods. This involves designing reactions that can target one specific functional group or position on the benzene (B151609) ring without affecting the others. For example, achieving regioselective halogenation or nitration at the remaining aromatic positions without altering the existing substituents is a significant challenge. researchgate.netresearchgate.net The use of directing groups or specialized catalysts, such as zeolites, could provide the necessary control over reaction outcomes. researchgate.netresearchgate.net Developing methodologies that allow for the selective transformation of the difluoromethyl or nitro group while leaving the carboxylic acid intact (or vice-versa) is also a critical area for exploration.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Investigating the unique electronic properties conferred by the difluoromethyl and nitro groups could lead to the discovery of novel reactivity patterns for this compound. The strong electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring and the carboxylic acid. Future work should aim to uncover unprecedented transformations that are unique to this substitution pattern. This could include novel cyclization reactions, cross-coupling partnerships, or rearrangements. mdpi.comrsc.org For instance, visible-light photocatalysis could be employed to initiate radical-based transformations, potentially leading to new carbon-carbon or carbon-heteroatom bond formations under mild conditions. mdpi.comresearchgate.net The development of such novel reactions would expand the synthetic utility of this compound as a building block for more complex molecules.

Integration with Advanced Synthetic Techniques such as Flow Chemistry and Automated Synthesis

To improve the efficiency, safety, and scalability of synthesizing this compound and its derivatives, the integration of advanced synthetic techniques is essential. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing. organic-chemistry.orgeuropa.eu These benefits include superior heat and mass transfer, which is particularly important for managing highly exothermic reactions like nitration, improved safety by minimizing the volume of hazardous material at any given time, and the potential for straightforward automation and scalability. europa.eunih.gov Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions by performing numerous experiments in a high-throughput manner. nih.govnih.gov Applying these technologies to the synthesis and functionalization of this compound could lead to more robust and reproducible manufacturing processes. beilstein-journals.org

Table 2: Advantages of Flow Chemistry in Synthesis

Parameter Batch Processing Flow Chemistry
Safety Higher risk with large volumes of hazardous materials Improved safety with small reactor volumes
Heat Transfer Limited surface-area-to-volume ratio, risk of hot spots Excellent heat transfer, precise temperature control
Mixing Can be inefficient, leading to side reactions Efficient and rapid mixing
Scalability "Scaling up" can be challenging and require re-optimization "Scaling out" by running parallel reactors or longer run times

| Automation | More complex to automate | Readily integrated with automated control systems |

Enhanced Predictive Capabilities through Advanced Computational Modeling

Computational chemistry and in silico modeling are powerful tools for accelerating research and development. In the context of this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets. nih.gov Density Functional Theory (DFT) calculations can be used to predict reaction mechanisms and rationalize observed selectivity, guiding the design of new synthetic routes and functionalization strategies. dovepress.com Molecular docking and dynamics simulations can predict the binding affinity of derivatives for specific proteins, aiding in the design of new therapeutic agents. nih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used to assess the drug-likeness of potential derivatives early in the design process, saving time and resources. nih.govdovepress.com The integration of these predictive models will be crucial for the rational design of new molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Difluoromethyl)-5-nitrobenzoic acid?

  • Methodology : A two-step approach is often employed:

Nucleophilic Aromatic Substitution (SNAr) : Introduce the difluoromethyl group to a nitro-substituted benzoic acid scaffold. For example, replace a halogen (e.g., Cl, F) on the aromatic ring using difluoromethylating agents like difluoroacetic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMF, DCM) .

Nitration : If the nitro group is not already present, nitration can be performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration .

  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water) to avoid side products.

Q. How can the compound’s structure be confirmed experimentally?

  • Analytical Techniques :

  • ¹H/¹⁹F NMR : Confirm the presence of the difluoromethyl group (split signals at ~5.5–6.5 ppm for CHF₂) and nitro group (meta-substitution pattern) .
  • X-ray Crystallography : Resolve spatial arrangement, particularly the orientation of the nitro and difluoromethyl groups, which influence reactivity .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M-H]⁻ ion for benzoic acid derivatives).

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or chloroform. Insoluble in water due to the hydrophobic difluoromethyl group .
  • Stability : Store at 2–8°C in airtight containers. Avoid strong oxidizers (e.g., peroxides) to prevent decomposition of the nitro group .

Advanced Research Questions

Q. How does the difluoromethyl group influence regioselectivity in subsequent reactions?

  • Mechanistic Insight : The electron-withdrawing nitro group directs electrophilic substitution to the meta position, while the difluoromethyl group (weakly electron-withdrawing via inductive effects) fine-tunes reactivity. Computational studies (DFT) can predict preferred sites for functionalization (e.g., Suzuki couplings at the para position relative to nitro) .
  • Experimental Validation : Use directed ortho-metalation (DoM) strategies with lithium bases to selectively modify positions adjacent to the nitro group .

Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?

  • Application : The nitro and carboxylic acid groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺). For example:

  • Synthesize MOFs by reacting the compound with metal salts in DMF/water under solvothermal conditions.
  • Characterize via FTIR (shift in COO⁻ stretching) and PXRD to confirm framework topology .

Q. What computational tools predict its reactivity in catalytic systems?

  • Approach :

DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) for redox activity.

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) by aligning the nitro and difluoromethyl groups in hydrophobic pockets .

Q. How to mitigate challenges in scaling up synthesis?

  • Process Optimization :

  • Replace hazardous solvents (e.g., DCM) with safer alternatives (e.g., ethyl acetate) .
  • Use flow chemistry for nitration steps to improve heat dissipation and yield .

Contradictions and Validation

  • Synthetic Routes : highlights SNAr for difluoromethylation, while uses thionyl chloride for acid chloride formation. Cross-validate methods via comparative yield analysis.
  • Safety Protocols : emphasizes avoiding oxidizers, whereas recommends hypochlorite for purification. Conduct compatibility tests before scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.